molecular formula C15H17O2P B6184580 1-(benzyloxy)-4-(dimethylphosphoryl)benzene CAS No. 2648941-81-3

1-(benzyloxy)-4-(dimethylphosphoryl)benzene

Cat. No.: B6184580
CAS No.: 2648941-81-3
M. Wt: 260.3
InChI Key:
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Description

1-(Benzyloxy)-4-(dimethylphosphoryl)benzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and a dimethylphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzyloxy)-4-(dimethylphosphoryl)benzene typically involves the reaction of benzyl alcohol with 4-(dimethylphosphoryl)phenol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-(dimethylphosphoryl)benzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dimethylphosphoryl group can be reduced to form phosphine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-4-(dimethylphosphoryl)benzene finds applications in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-4-(dimethylphosphoryl)benzene involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dimethylphosphoryl group can engage in coordination with metal ions or act as a nucleophile in various reactions. These interactions contribute to the compound’s reactivity and potential biological activity.

Comparison with Similar Compounds

    1-(Benzyloxy)-4-(methylphosphoryl)benzene: Similar structure but with a methylphosphoryl group instead of a dimethylphosphoryl group.

    1-(Benzyloxy)-4-(ethylphosphoryl)benzene: Contains an ethylphosphoryl group.

    1-(Benzyloxy)-4-(phenylphosphoryl)benzene: Features a phenylphosphoryl group.

Uniqueness: 1-(Benzyloxy)-4-(dimethylphosphoryl)benzene is unique due to the presence of both benzyloxy and dimethylphosphoryl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups allows for diverse applications and interactions in various chemical and biological contexts.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(benzyloxy)-4-(dimethylphosphoryl)benzene involves the reaction of 1-bromo-4-(dimethylphosphoryl)benzene with benzyl alcohol in the presence of a base to form the desired product.", "Starting Materials": [ "1-bromo-4-(dimethylphosphoryl)benzene", "benzyl alcohol", "base (e.g. potassium carbonate)" ], "Reaction": [ "1. Dissolve 1-bromo-4-(dimethylphosphoryl)benzene and benzyl alcohol in a suitable solvent (e.g. DMF, DMSO).", "2. Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours.", "3. Monitor the reaction progress by TLC or other suitable analytical method.", "4. Once the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent (e.g. ethyl acetate).", "5. Purify the product by column chromatography or other suitable method to obtain 1-(benzyloxy)-4-(dimethylphosphoryl)benzene as a white solid." ] }

CAS No.

2648941-81-3

Molecular Formula

C15H17O2P

Molecular Weight

260.3

Purity

95

Origin of Product

United States

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